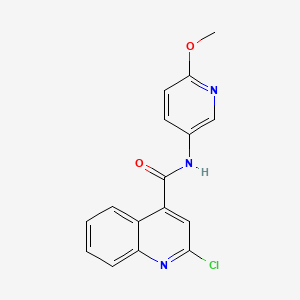![molecular formula C16H19F3N2O5S B2594953 N-{2-[2-(2,5-ジオキソピロリジン-1-イル)エトキシ]エチル}-1-[3-(トリフルオロメチル)フェニル]メタンスルホンアミド CAS No. 2097864-91-8](/img/structure/B2594953.png)
N-{2-[2-(2,5-ジオキソピロリジン-1-イル)エトキシ]エチル}-1-[3-(トリフルオロメチル)フェニル]メタンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide is a compound that has garnered interest in the scientific community due to its potential applications in medicinal chemistry. This compound is characterized by the presence of a pyrrolidine-2,5-dione core, which is known for its biological activity, and a trifluoromethylphenyl group, which can enhance the compound’s pharmacokinetic properties.
科学的研究の応用
N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticonvulsant and analgesic agent in preclinical studies
Biological Research: It is used in studies investigating the mechanisms of pain and epilepsy.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new pharmaceuticals and chemical intermediates.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide typically involves a multi-step processThe reaction conditions often require the use of organic solvents such as toluene and catalysts to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
作用機序
The mechanism of action of N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. Studies have shown that the compound can inhibit neuronal sodium channels and L-type calcium channels, which are involved in the transmission of pain signals and seizure activity . This inhibition can reduce the excitability of neurons, thereby providing anticonvulsant and analgesic effects .
類似化合物との比較
Similar Compounds
Similar compounds include:
Ethosuximide: A pyrrolidine-2,5-dione derivative used as an anticonvulsant.
Levetiracetam: A pyrrolidin-2-one derivative with anticonvulsant properties.
Lacosamide: A functionalized amino acid used in the treatment of epilepsy.
Uniqueness
N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide is unique due to its hybrid structure, which combines features of known anticonvulsants with a trifluoromethylphenyl group. This combination enhances its pharmacokinetic properties and broadens its spectrum of activity .
特性
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O5S/c17-16(18,19)13-3-1-2-12(10-13)11-27(24,25)20-6-8-26-9-7-21-14(22)4-5-15(21)23/h1-3,10,20H,4-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVWURYOGZDVJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNS(=O)(=O)CC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-({[3,3'-bithiophene]-5-yl}methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2594872.png)
![3-[5-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl]propanoic acid](/img/structure/B2594873.png)
![(1S,2R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2594875.png)
![N-(5-(4-fluorobenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide](/img/structure/B2594876.png)

![N-{2-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]ethyl}acetamide](/img/structure/B2594881.png)
![1-[4-(Phenoxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2594883.png)



![8-(3,4-dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2594888.png)
![N-[2-(furan-3-yl)-2-hydroxyethyl]furan-3-carboxamide](/img/structure/B2594889.png)


